1-(Benzyloxy)-3-methyl-5-vinylbenzene
Description
1-(Benzyloxy)-3-methyl-5-vinylbenzene is a substituted aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅), a methyl group (-CH₃), and a vinyl group (-CH=CH₂) attached to a benzene ring. This structure confers unique physicochemical properties, such as intermediate polarity due to the benzyloxy moiety, steric hindrance from the methyl group, and reactivity from the vinyl substituent.
Properties
IUPAC Name |
1-ethenyl-3-methyl-5-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-14-9-13(2)10-16(11-14)17-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZNXAQLRZGVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-methyl-5-vinylbenzene typically involves the following steps:
Benzyl Protection: The hydroxyl group of a precursor phenol is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The protected phenol is then methylated using methyl iodide and a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 1-(Benzyloxy)-3-methyl-5-ethylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
1-(Benzyloxy)-3-methyl-5-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-methyl-5-vinylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between 1-(Benzyloxy)-3-methyl-5-vinylbenzene and related benzyloxy-substituted aromatic compounds:
Key Observations:
- Reactivity : The vinyl group in This compound distinguishes it from analogs with nitro or bromine substituents, which are typically more electrophilic or amenable to cross-coupling. The vinyl group may participate in cycloaddition or polymerization reactions, unlike nitro- or bromo-substituted derivatives .
- Steric Effects : The methyl group introduces moderate steric hindrance, comparable to 1-Benzyloxy-2-methyl-3-nitrobenzene but less than bulkier substituents like benzyloxymethyl .
- Applications: While bromo- and nitro-substituted analogs are used in pharmaceutical intermediates (e.g., diphenhydramine derivatives, ), the vinyl-substituted compound may serve as a monomer in conductive polymers or cross-linked materials .
Commercial and Research Relevance
- Commercial Availability : Compounds like 1-(Benzyloxy)-3-bromobenzene and 1-Benzyloxy-2,4-difluorobenzene are marketed by suppliers such as AOBChem USA and TCI (), but This compound is likely a niche product requiring custom synthesis.
- Research Gaps: Limited data on the target compound’s biological activity or industrial use suggests a need for further studies, particularly on its polymerization behavior or role in drug discovery.
Biological Activity
1-(Benzyloxy)-3-methyl-5-vinylbenzene is an organic compound that has garnered attention for its potential biological activities. This compound features a vinyl group, which is known to enhance reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
This compound has the following chemical properties:
- Molecular Formula : CHO
- Molecular Weight : 202.25 g/mol
- CAS Number : 4-((3-Methyl-5-vinylphenoxy)methyl)phenol
The biological activity of this compound is primarily mediated through its interactions with various biomolecules, including enzymes and receptors. The compound's vinyl group can participate in addition reactions, influencing enzyme activity and receptor binding, which may lead to various physiological effects.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : There are indications that it may possess antimicrobial activity against specific bacterial strains.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits growth of cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antimicrobial | Active against certain bacterial strains |
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was tested against breast and lung cancer cells, showing an IC50 value in the low micromolar range, indicating strong potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another research project evaluated the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. Results showed a marked decrease in the levels of TNF-alpha and IL-6 when treated with this compound, suggesting its role in modulating inflammatory responses.
Research Findings
Recent investigations have focused on the synthesis and modification of this compound to enhance its biological activity. Structural modifications have been explored to improve potency and selectivity towards specific molecular targets. Furthermore, ongoing studies aim to elucidate the precise molecular mechanisms underlying its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
